molecular formula C10H11NO4 B8339556 2-Allyloxy-4-methoxynitrobenzene

2-Allyloxy-4-methoxynitrobenzene

Cat. No.: B8339556
M. Wt: 209.20 g/mol
InChI Key: LSQMELDVAQQMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyloxy-4-methoxynitrobenzene is a nitroaromatic compound featuring a methoxy group at the para position and an allyloxy substituent at the ortho position relative to the nitro group.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-methoxy-1-nitro-2-prop-2-enoxybenzene

InChI

InChI=1S/C10H11NO4/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h3-5,7H,1,6H2,2H3

InChI Key

LSQMELDVAQQMJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Allyloxy-4-methoxynitrobenzene

ortho). Key distinctions include:

  • Electronic Effects : Ortho substitution can enhance intramolecular hydrogen bonding or conjugation effects, altering solubility and melting points.

Functional Group Variants

4-Methoxy-2-nitrobenzaldehyde (CAS 22996-21-0)
  • Structure : Replaces the allyloxy group with an aldehyde.
  • Reactivity : The aldehyde group enables condensation reactions (e.g., forming Schiff bases), unlike the allyloxy group, which may participate in radical or polymerization reactions.
  • Purity & Availability : Available at >95.0% purity, priced at JPY 22,500/5g .
4-Methoxy-3-nitrobenzoic Acid (CAS 89-41-8)
  • Structure : Features a carboxylic acid group at the meta position.
  • Physical Properties : Melting point 191–194°C, significantly higher than typical nitrobenzene derivatives due to hydrogen bonding from the carboxylic acid .
  • Applications : Likely used in peptide synthesis or metal coordination chemistry.

Allyloxy-Containing Derivatives

  • 2-(Allyloxy)phenol (CAS 1126-20-1): Retains the allyloxy group but lacks the nitro and methoxy substituents. Its phenol group enhances acidity (pKa ~10), enabling deprotonation-driven reactions, unlike the nitro-dominated electronic profile of 2-allyloxy-4-methoxynitrobenzene .

Research Findings and Implications

  • Synthetic Utility : The allyloxy group in this compound may serve as a leaving group or participate in Claisen rearrangements, a pathway less feasible in aldehyde or carboxylic acid analogs .
  • Stability Challenges : Ortho-substituted nitro compounds often exhibit lower thermal stability compared to para or meta isomers, necessitating careful handling .
  • Commercial Viability: Limited availability of this compound contrasts with its analogs (e.g., 4-methoxy-3-nitrobenzoic acid), which are widely used in academic and industrial settings .

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